molecular formula C21H32O3 B1175483 17alpha-Hydroxypregnenolone CAS No. 19454-90-1

17alpha-Hydroxypregnenolone

Cat. No.: B1175483
CAS No.: 19454-90-1
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-Hydroxypregnenolone is a pivotal C21 steroid that serves as a crucial intermediate in the steroidogenic pathway. It is synthesized from pregnenolone through hydroxylation at the C17α position, a reaction catalyzed by the cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) in the adrenal glands and gonads . As a key prohormone, it is an essential precursor in the Δ5 pathway for the biosynthesis of dehydroepiandrosterone (DHEA), which itself is a prohormone for sex steroids . The conversion to DHEA is mediated by the 17,20-lyase activity of CYP17A1. Furthermore, this compound can be converted to 17alpha-Hydroxyprogesterone, a prohormone for glucocorticoids, via the activity of 3β-hydroxysteroid dehydrogenase . In research settings, measurements of this compound are invaluable in the diagnosis and study of specific forms of Congenital Adrenal Hyperplasia (CAH) . Its levels are characteristically elevated in cases of 3β-hydroxysteroid dehydrogenase deficiency, while they are low or absent in CAH caused by 17α-hydroxylase deficiency . Beyond its role in peripheral steroidogenesis, this compound is also recognized as a neuromodulator, with research indicating it plays a role in the regulation of locomotor behavior within the central nervous system . This product is intended for research purposes only and is not approved for use in humans or for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
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InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGUCIJOXJXHF-TVWVXWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894988
Record name 17alpha-Hydroxypregnenolone
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Molecular Weight

332.5 g/mol
Source PubChem
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Physical Description

Solid
Record name 17a-Hydroxypregnenolone
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CAS No.

387-79-1
Record name 17-Hydroxypregnenolone
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Record name 17-Hydroxypregnenolone
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Record name 17alpha-Hydroxypregnenolone
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Record name 3-β,17-α-dihydroxypregn-5-en-20-one
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Record name 17-HYDROXYPREGNENOLONE
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Record name 17a-Hydroxypregnenolone
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Melting Point

266 - 271 °C
Record name 17a-Hydroxypregnenolone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymatic Transformations of 17alpha Hydroxypregnenolone

De Novo Steroidogenesis and Pregnenolone (B344588) Precursor Formation

All steroid hormones originate from cholesterol, which undergoes a pivotal conversion to pregnenolone, the common precursor for all subsequent steroidogenic pathways. hmdb.cascielo.br This initial, rate-limiting step occurs within the mitochondria of steroidogenic tissues such as the adrenal glands and gonads. researchgate.netnih.govnih.gov The transport of cholesterol from the outer to the inner mitochondrial membrane, facilitated by the Steroidogenic Acute Regulatory protein (StAR), is considered the true rate-limiting step in steroid production. nih.govwikipedia.org

The enzymatic conversion of cholesterol to pregnenolone is catalyzed by the cholesterol side-chain cleavage enzyme, a mitochondrial cytochrome P450 enzyme officially designated as CYP11A1, but commonly known as P450scc. hmdb.cawikipedia.orgoup.com This enzyme is essential for all steroid hormone biosynthesis. oup.com P450scc requires an electron transfer chain involving two other proteins: adrenodoxin (B1173346) reductase and adrenodoxin, which shuttle electrons from NADPH to the enzyme to facilitate the reaction. wikipedia.orgnih.gov Together, these three components form the cholesterol side-chain cleavage complex. wikipedia.org The enzyme's function is dependent on the mitochondrial environment. nih.gov

P450scc catalyzes a multi-step oxidative reaction to convert cholesterol into pregnenolone. nih.gov This process involves three distinct monooxygenase reactions that ultimately remove a six-carbon segment from the cholesterol side chain. nih.gov

The sequence of the reaction is as follows:

First Hydroxylation : A hydroxyl group is added to carbon 22 of the cholesterol side chain, forming 22R-hydroxycholesterol. wikipedia.org

Second Hydroxylation : A second hydroxyl group is added to carbon 20, yielding 20alpha,22R-dihydroxycholesterol. wikipedia.org

Side-Chain Cleavage : The bond between carbons 20 and 22 is cleaved, releasing the C21 steroid pregnenolone and a six-carbon side chain in the form of isocaproic aldehyde. wikipedia.org

Research has shown this three-step oxidation to be a highly processive reaction, with the initial hydroxylation at C-22 being the slowest, rate-limiting step of the enzymatic conversion itself. nih.gov

Table 1: Key Enzymes in Pregnenolone and 17alpha-Hydroxypregnenolone (B45230) Synthesis

EnzymeCommon Name/AliasCellular LocationSubstrateProductFunction
CYP11A1P450scc, Cholesterol side-chain cleavage enzymeInner Mitochondrial MembraneCholesterolPregnenoloneCatalyzes the first and rate-limiting enzymatic step in steroidogenesis. hmdb.cawikipedia.org
CYP17A117α-hydroxylase / 17,20-lyaseEndoplasmic ReticulumPregnenolone17α-HydroxypregnenolonePerforms 17α-hydroxylation, a key step in the synthesis of glucocorticoids and sex hormones. wikipedia.orgwikipedia.org

Cytochrome P450 17alpha-Hydroxylase (CYP17A1) Activity in this compound Synthesis

Following its synthesis in the mitochondria, pregnenolone moves to the smooth endoplasmic reticulum, where it encounters the next key enzyme in the pathway, Cytochrome P450 17alpha-hydroxylase (CYP17A1). scielo.brwikipedia.org This enzyme is responsible for converting pregnenolone into 17α-hydroxypregnenolone. medscape.commedlineplus.gov CYP17A1 is a crucial bifunctional enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities, which directs steroid precursors towards either glucocorticoid or sex hormone production. wikipedia.orgnih.gov

The 17α-hydroxylase activity of CYP17A1 specifically introduces a hydroxyl (-OH) group at the carbon 17 position of the steroid's D ring. wikipedia.org When acting on pregnenolone, human CYP17A1 exhibits strict regioselectivity, exclusively producing 17α-hydroxypregnenolone. nih.gov While the enzyme can also hydroxylate progesterone (B1679170) at the same position to form 17α-hydroxyprogesterone, its interaction with pregnenolone is a key step in the Δ⁵ pathway of steroidogenesis. wikipedia.orgnih.gov This specificity is thought to be influenced by the structure of the enzyme's active site. For instance, a hydrogen-bonding interaction between the 3β-hydroxy group of the pregnenolone substrate and the asparagine-202 residue of the enzyme may contribute to the precise orientation required for 17α-hydroxylation. nih.gov

As a cytochrome P450 enzyme, CYP17A1 utilizes a heme cofactor in its active site to catalyze the hydroxylation reaction. The mechanism involves the activation of molecular oxygen. The heme-reactive species known as Compound I is responsible for the hydroxylation. nih.gov Density functional theory (DFT) calculations have been used to model the reaction, showing a small energetic preference for the 17α-hydroxylation over other potential sites, which aligns with experimental observations. nih.gov The activation barrier for this specific hydroxylation has been calculated to be in the range of 54 to 60 kJ·mol⁻¹. nih.gov The selectivity of steroidogenic CYPs like CYP17A1 is believed to be governed more by direct interactions within the enzyme's active site, rather than the inherent reactivity of the substrate itself. nih.gov

Subsequent Enzymatic Conversions of this compound

17α-Hydroxypregnenolone is a pivotal branch-point intermediate. It can be further metabolized via two primary enzymatic pathways, leading to the production of either adrenal androgens or glucocorticoids.

Conversion to Dehydroepiandrosterone (B1670201) (DHEA) : The same enzyme that forms 17α-hydroxypregnenolone, CYP17A1, can act on it a second time using its 17,20-lyase activity. wikipedia.org This reaction cleaves the bond between carbons 17 and 20, removing the acetyl side chain and forming the C19 androgen precursor, DHEA. wikipedia.orgnih.gov This is the primary reaction in the Δ⁵ pathway for androgen biosynthesis. wikipedia.org The 17,20-lyase activity is significantly enhanced by the presence of cytochrome b5. nih.gov Studies using transfected cells have shown that DHEA is produced from the released 17α-hydroxypregnenolone intermediate, which accumulates before being converted. nih.gov

Conversion to 17α-Hydroxyprogesterone : Alternatively, 17α-hydroxypregnenolone can be converted to 17α-hydroxyprogesterone. wikipedia.orggpnotebook.com This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2). The enzyme catalyzes the dehydrogenation at the 3-hydroxyl group and the isomerization of the double bond from C5-6 to C4-5, converting the Δ⁵-3β-hydroxy structure to a Δ⁴-3-keto structure. gpnotebook.com 17α-hydroxyprogesterone is a key precursor for the synthesis of glucocorticoids, such as cortisol. medscape.com

Table 2: Subsequent Metabolic Pathways of this compound

EnzymeActivityProductResulting Steroid Class
CYP17A117,20-lyaseDehydroepiandrosterone (DHEA)Androgens (via the Δ⁵ pathway) wikipedia.org
3β-hydroxysteroid dehydrogenase (HSD3B2)Dehydrogenation/Isomerization17α-HydroxyprogesteroneGlucocorticoids and Androgens (via the Δ⁴ pathway) gpnotebook.commedscape.com

17,20-Lyase Activity of CYP17A1: Conversion to Dehydroepiandrosterone (DHEA)

The enzyme Cytochrome P450 17A1 (CYP17A1), also known as steroid 17α-monooxygenase, is a critical bifunctional enzyme in the steroidogenesis pathway. wikipedia.org It possesses both 17α-hydroxylase and 17,20-lyase activities. wikipedia.org Following the 17α-hydroxylation of pregnenolone to form 17α-hydroxypregnenolone, the 17,20-lyase activity of CYP17A1 acts upon this intermediate. wikipedia.orguniprot.org This enzymatic action cleaves the C17-C20 bond of 17α-hydroxypregnenolone, splitting off the side-chain from the steroid nucleus. wikipedia.org The product of this reaction is dehydroepiandrosterone (DHEA), a C19 steroid that serves as a primary precursor for the synthesis of androgens and estrogens. wikipedia.orguniprot.orgresearchgate.net This conversion is an essential gateway for the production of all sex steroids. nih.gov While the enzyme can also convert 17α-hydroxyprogesterone to androstenedione (B190577), its efficiency is approximately 50-fold higher for the conversion of 17α-hydroxypregnenolone to DHEA. nih.gov Studies using transfected cells have shown an accumulation of the intermediate 17α-hydroxypregnenolone, which then decreases as DHEA production increases, suggesting that DHEA is produced from the released intermediate. researchgate.net

The determination of whether CYP17A1 will act as a hydroxylase or a lyase is a crucial regulatory point in steroid synthesis, dictating the ratio of C21 (glucocorticoid precursors) to C19 (sex steroid precursors) steroids produced. hmdb.ca This ratio is not constant and is regulated post-translationally by several factors within the cellular environment of the endoplasmic reticulum. wikipedia.orghmdb.ca

Key regulatory factors include:

Cytochrome b5: The presence of this small hemoprotein is a major determinant of lyase activity. nih.govnih.gov Tissues with high androgen production, such as the adrenal zona reticularis and the gonads, have high levels of cytochrome b5 co-expressed with CYP17A1. nih.govplos.org It significantly enhances the 17,20-lyase reaction, often with little to no effect on the 17α-hydroxylase activity. nih.govnih.gov

P450 Oxidoreductase (POR): The abundance of this electron-donating partner influences the enzyme's function. Both POR and cytochrome b5 are considered redox partners for CYP17A1. nih.govhmdb.ca

Phosphorylation: The phosphorylation state of the CYP17A1 enzyme itself plays a role. In humans, the protein is phosphorylated on serine and threonine residues by a cAMP-dependent protein kinase. wikipedia.org This phosphorylation has been shown to increase 17,20-lyase activity, while dephosphorylation can virtually eliminate it. wikipedia.org

Substrate vs. Enzyme Concentration: Research suggests that high levels of substrate relative to enzyme concentration favor hydroxylase activity, whereas a higher enzyme-to-substrate ratio increases lyase activity. researchgate.net

The 17,20-lyase reaction of CYP17A1 is highly dependent on its interaction with electron-donating redox partners, specifically Cytochrome P450 oxidoreductase (POR) and cytochrome b5. wikipedia.orgnih.gov While POR is essential for both the hydroxylase and lyase activities by providing electrons from NADPH, cytochrome b5 acts as a potent and specific stimulator of the 17,20-lyase reaction. wikipedia.orgnih.govnih.gov

The mechanism of cytochrome b5's influence is multifaceted. It is known to enhance the 17,20-lyase turnover by 5- to 10-fold. nih.gov This enhancement is achieved, in part, by cytochrome b5 acting as an allosteric effector. uniprot.orgnih.govuniprot.org This allosteric interaction is thought to induce a conformational change in CYP17A1 that facilitates the lyase reaction and promotes more efficient coupling between CYP17A1 and POR. researchgate.netnih.govbioscientifica.com

Furthermore, cytochrome b5 can also act as a direct electron donor. nih.govnih.gov Rapid kinetic studies have shown that cytochrome b5 can donate the second electron required in the P450 catalytic cycle much faster than POR can. nih.gov This suggests a model where POR donates the first electron for the hydroxylation step, and then cytochrome b5 preferentially donates the second electron to the oxy-complex to facilitate the subsequent C-C bond cleavage, thereby improving the efficiency of the lyase reaction. nih.gov

3beta-Hydroxysteroid Dehydrogenase/Delta5-4 Isomerase (3beta-HSD) Activity: Conversion to 17alpha-Hydroxyprogesterone

17α-Hydroxypregnenolone can also be metabolized via a different pathway by the enzyme 3beta-Hydroxysteroid Dehydrogenase/Δ5-4 Isomerase (3β-HSD). wikipedia.org This enzyme is not a member of the cytochrome P450 family. wikipedia.org It is a bifunctional enzyme that catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration. hmdb.cawikipedia.org Specifically, 3β-HSD converts 17α-hydroxypregnenolone into 17α-hydroxyprogesterone. hmdb.cawikipedia.orgmedscape.com This reaction is a crucial step in the biosynthesis of glucocorticoids, such as cortisol, as well as in an alternative pathway for androgen production. medscape.comthieme-connect.com The reaction involves both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from the B-ring (Δ5) to the A-ring (Δ4) of the steroid nucleus. frontiersin.org

In humans, two isoforms of the 3β-HSD enzyme have been identified, encoded by the HSD3B1 and HSD3B2 genes. wikipedia.orgmedscape.com These isoforms exhibit distinct patterns of tissue expression, which dictates their primary physiological roles. oup.com

Type I Isoform (HSD3B1): This isoform is expressed predominantly in the placenta and various peripheral tissues, including the skin, mammary gland, and prostate. wikipedia.orgmedscape.comoup.com Its role in peripheral tissues allows for the local conversion of steroid precursors.

Type II Isoform (HSD3B2): This is the primary isoform found in the classical steroidogenic organs: the adrenal glands, ovaries, and testes. wikipedia.orgmedscape.comoup.com The expression of the type II enzyme in these tissues is essential for the biosynthesis of all classes of hormonal steroids, including mineralocorticoids, glucocorticoids, androgens, and estrogens. wikipedia.org

In other species, such as the mouse, a larger family of 3β-HSD isoforms has been identified, with at least five distinct types showing highly specific patterns of expression in tissues like the adrenal glands, gonads, liver, and kidney, and at different developmental stages. nih.govcapes.gov.br

Alternative and Less Common Metabolic Routes of this compound

Beyond the primary conversion pathways to DHEA and 17α-hydroxyprogesterone, 17α-hydroxypregnenolone can be metabolized through alternative routes.

One notable route is the 16α-hydroxylation of 17α-hydroxypregnenolone, which is also catalyzed by CYP17A1. uniprot.orguniprot.org The product of this reaction, 16α-hydroxy DHEA, is relevant for the synthesis of estriol. uniprot.orguniprot.org

Additionally, 17α-hydroxypregnenolone is an intermediate in what is known as the "backdoor pathway" of androgen synthesis. thieme-connect.comnih.govnih.gov This pathway bypasses the classical intermediates DHEA and androstenedione. thieme-connect.com In this route, 17α-hydroxypregnenolone can be further metabolized, contributing to the pool of androgens. nih.govnih.gov This pathway is particularly relevant in certain physiological and pathophysiological states, such as in congenital adrenal hyperplasia due to 21-hydroxylase deficiency. thieme-connect.comnih.gov

Other potential, though less common, metabolic transformations have been explored. For example, studies investigating the substrate specificity of the enzyme steroid 21-hydroxylase (CYP21A2) found that while it readily hydroxylates progesterone and 17α-hydroxyprogesterone, it does not act on 17α-hydroxypregnenolone. frontiersin.org This confirms that direct 21-hydroxylation of 17α-hydroxypregnenolone is not a significant metabolic route. frontiersin.org

Table of Compounds

Formation of Sulfated Metabolites (e.g., this compound Sulfate)

This compound undergoes sulfation to form this compound sulfate (B86663) (17-PregS), a significant metabolite. This transformation can occur through two primary pathways. One route involves the direct sulfoconjugation of this compound. researchgate.netnih.gov The other major pathway is the direct hydroxylation of pregnenolone sulfate by the enzyme 17alpha-hydroxylase/C17-20 lyase (CYP17A1). researchgate.netnih.gov Evidence suggests that the conversion of pregnenolone sulfate to 17-PregS is the predominant metabolic route for its biosynthesis. nih.gov

The sulfation process, which enhances the water solubility of the steroid, is catalyzed by the sulfotransferase enzyme SULT2A1. oup.com This enzyme specifically transfers a sulfonate group to the 3β-hydroxyl position of Δ⁵-steroids, including pregnenolone, this compound, and dehydroepiandrosterone (DHEA). oup.com In circulation, the levels of 17-PregS are found to be approximately three times higher than those of the unconjugated this compound across all age groups. researchgate.netnih.gov

Pathways to this compound Sulfate Formation
PathwayDescriptionKey EnzymeSource
SulfoconjugationDirect sulfation of this compound.Sulfotransferase 2A1 (SULT2A1) nih.govoup.com
Hydroxylation of Pregnenolone SulfateDirect hydroxylation of already sulfated pregnenolone. Considered the major pathway.17alpha-hydroxylase/C17-20 lyase (CYP17A1) researchgate.netnih.gov

Identification of Novel Hydroxylated Forms (e.g., 7alpha-hydroxypregnenolone)

Research has identified novel hydroxylated metabolites of pregnenolone, including 7alpha-hydroxypregnenolone (B139413). The 7-hydroxylation of pregnenolone is known to occur in various tissues of mice and rats, such as the liver, brain, thymus, and spleen. nih.gov The identification of these metabolites, including 7alpha-hydroxypregnenolone, has been confirmed through methods like gas chromatography-mass spectrometry and crystallization to constant specific activity. nih.govnih.gov

Studies have shown that in most tissues, the microsomal fraction contains the majority of the 7alpha-hydroxylating activity. nih.gov However, in the brain, this enzymatic activity is primarily located in the mitochondria. nih.gov The production of 7alpha-hydroxypregnenolone appears to be age-dependent, with higher yields observed in the tissues of 7-week-old mice compared to 1-week-old or 41-week-old animals. nih.gov

Tissue Distribution and Characteristics of 7alpha-hydroxylation of Pregnenolone
TissuePrimary Subcellular LocationKinetic Parameter (Apparent KM) for 7α-hydroxylation in Liver MicrosomesSource
LiverMicrosomes2.45 +/- 0.124 µM nih.govnih.gov
BrainMitochondriaN/A nih.gov
ThymusMicrosomesN/A nih.gov
SpleenMicrosomesN/A nih.gov

The enzymatic basis for the 7alpha-hydroxylation of pregnenolone involves cytochrome P450 (P450) enzymes, though the specific P450 species responsible has not been definitively identified. nih.gov Studies indicate that distinct P450 enzymes are responsible for 7alpha- and 7beta-hydroxylation. nih.gov The inhibitor metyrapone (B1676538) has been shown to solely inhibit 7alpha-hydroxylation, distinguishing it from 7beta-hydroxylation. nih.gov

Investigations using specific inhibitors have ruled out the involvement of several P450 enzymes, including P450 1A2, 2D6, 2B1, and 2B11, in the 7alpha-hydroxylation of pregnenolone. nih.gov The findings suggest that tissue-specific P450 species are likely responsible for this particular metabolic conversion. nih.gov The enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), a well-known P450 enzyme, is responsible for the 7alpha-hydroxylation of cholesterol, which is the rate-limiting step in bile acid synthesis. wikipedia.org However, the specific enzyme that catalyzes the 7alpha-hydroxylation of pregnenolone is still under investigation. nih.gov

Physiological and Cellular Roles of 17alpha Hydroxypregnenolone

Role as a Prohormone in Endocrine Systems

17alpha-Hydroxypregnenolone (B45230) is a pivotal intermediate steroid in the intricate cascade of steroidogenesis. wikipedia.org This C21 steroid is formed from pregnenolone (B344588) through the action of the enzyme 17α-hydroxylase (CYP17A1), a process that occurs in the adrenal glands and gonads. wikipedia.org Its central role lies in its position as a prohormone, serving as a critical precursor for the synthesis of both glucocorticoids and sex steroids. wikipedia.orggfmer.ch

The metabolic fate of this compound can proceed along two primary pathways. It can be converted to 17α-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org 17α-hydroxyprogesterone is a direct precursor to cortisol, the principal glucocorticoid in humans, making this compound an essential component in the production of these stress-regulating hormones. nih.govbham.ac.uk

Alternatively, this compound can be acted upon by the 17,20 lyase activity of the same enzyme that formed it, CYP17A1, to produce dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgnih.gov DHEA is a key prohormone for the synthesis of sex steroids. wikipedia.org It can be further metabolized to androgens such as androstenedione (B190577) and testosterone (B1683101), and subsequently, these androgens can be converted to estrogens like estrone (B1671321) and estradiol. gfmer.chnih.gov

The following table summarizes the key conversions of this compound:

Precursor Enzyme Product Subsequent Products
Pregnenolone 17α-hydroxylase (CYP17A1) This compound 17α-hydroxyprogesterone, Dehydroepiandrosterone (DHEA)
This compound 3β-hydroxysteroid dehydrogenase 17α-hydroxyprogesterone Cortisol (Glucocorticoids)

| This compound | 17,20 lyase (CYP17A1) | Dehydroepiandrosterone (DHEA) | Androgens (e.g., Testosterone), Estrogens (e.g., Estradiol) |

The synthesis of sex steroids from pregnenolone can occur via two main pathways: the delta-4 and the delta-5 pathways. gfmer.chuwyo.edu this compound is a crucial intermediate in the delta-5 pathway. wikipedia.orggfmer.ch This pathway is characterized by intermediates that have a double bond between carbons 5 and 6 of the steroid nucleus. uwyo.edu

The delta-5 pathway begins with the conversion of pregnenolone to this compound. nih.govbham.ac.uk Subsequently, this compound is converted to DHEA. wikipedia.orguwyo.edu This pathway is prominent in the adrenal glands and the gonads for the production of androgens. nih.govbham.ac.uk In contrast, the delta-4 pathway involves the conversion of pregnenolone to progesterone (B1679170), which then proceeds to form androgens and other steroids. gfmer.chuwyo.edu The relative activity of the enzymes in a specific tissue determines which pathway is favored. uwyo.edu

Neurosteroid Activity and Central Nervous System Research

Beyond its role as a prohormone in peripheral endocrine glands, this compound is also recognized as a neurosteroid, meaning it is synthesized within the central nervous system and can modulate neuronal function. wikipedia.orgnih.gov

As a neurosteroid, this compound can exert modulatory effects on neuronal excitability and neurotransmission. biorxiv.org Neurosteroids are known to influence the function of various neurotransmitter receptors, thereby impacting neuronal signaling. nih.gov The actions of neurosteroids can be rapid and are often mediated through non-genomic mechanisms involving direct interactions with cell membrane receptors. nih.gov

Research has indicated that certain neurosteroids can influence locomotor activity. For instance, a closely related compound, 7α-hydroxypregnenolone, has been shown to stimulate locomotor activity. researchgate.netnih.gov Studies in various animal models have demonstrated that this neurosteroid can increase locomotor activity, and this effect appears to be mediated through the dopaminergic system. nih.govnih.gov While direct evidence for this compound's effect on locomotor activity is less specific, its role as a neurosteroid suggests its potential to influence neurobehavioral parameters.

A primary mechanism through which many neurosteroids exert their effects on the central nervous system is by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov The GABA-A receptor is the major inhibitory neurotransmitter receptor in the brain. frontiersin.org Certain neurosteroids, particularly 3α-hydroxy A-ring reduced metabolites of progesterone and deoxycorticosterone, are potent positive allosteric modulators of the GABA-A receptor, enhancing GABA-mediated chloride currents and thus neuronal inhibition. nih.gov

While pregnenolone itself is inactive at the GABA-A receptor, its sulfated form, pregnenolone sulfate (B86663), acts as a negative modulator. nih.gov The class of neurosteroids to which this compound belongs can have complex interactions with GABA-A receptors, and the specific modulatory effect can depend on the steroid's structure and the subunit composition of the receptor. nih.govresearchgate.net

Regulation of 17alpha Hydroxypregnenolone Metabolism and Action

Transcriptional and Post-Translational Regulation of Key Enzymes

The enzyme cytochrome P450 17A1 (CYP17A1) is a critical juncture in steroidogenesis, catalyzing both the 17α-hydroxylation of pregnenolone (B344588) to 17alpha-Hydroxypregnenolone (B45230) and the subsequent 17,20-lyase reaction that leads to the production of dehydroepiandrosterone (B1670201) (DHEA). The regulation of this enzyme is paramount in directing the flow of steroid precursors towards glucocorticoids or sex steroids.

The expression of the CYP17A1 gene is under the primary control of pituitary hormones. In the adrenal glands, Adrenocorticotropic hormone (ACTH) governs CYP17A1 expression, while in the gonads, Luteinizing Hormone (LH) is the main regulator. nih.gov These hormones initiate signaling cascades that lead to the transcription of the CYP17A1 gene.

Beyond transcriptional control, the activity of the CYP17A1 protein is subject to post-translational modifications, most notably phosphorylation. nih.gov This mechanism allows for a more rapid and fine-tuned modulation of its enzymatic functions in response to cellular signals. Genetic variations within the CYP17A1 gene can also influence its enzymatic efficiency, leading to individual differences in steroid hormone profiles. nih.gov

Furthermore, cAMP-dependent protein kinases can phosphorylate CYP17A1, which in turn modulates its 17,20-lyase activity. wikipedia.org The specific sites of phosphorylation, whether on serine or threonine residues, can be influenced by different stimuli, leading to differential regulation of the enzyme's function. nih.gov For instance, stimulation with cAMP has been shown to enhance threonine phosphorylation, while other conditions might favor serine phosphorylation. nih.gov This highlights a complex system of regulation where the nature of the stimulus can fine-tune the enzymatic output.

Cytochrome b5 is a small heme-containing protein that plays a crucial role as an allosteric modulator of CYP17A1, specifically enhancing its 17,20-lyase activity. nih.govuaeu.ac.ae While it has minimal effect on the 17α-hydroxylase activity that produces this compound, its presence significantly promotes the subsequent conversion of this compound to DHEA. nih.govnih.gov

The mechanism of this enhancement involves cytochrome b5 facilitating the interaction between CYP17A1 and its redox partner, cytochrome P450 reductase (CPR). nih.gov This improved coupling leads to a more efficient transfer of electrons required for the lyase reaction. nih.gov Some studies also suggest that cytochrome b5 may act as a direct electron donor in certain contexts. nih.gov The co-expression of cytochrome b5 with CYP17A1 in androgen-producing tissues underscores its physiological importance in regulating the androgen synthesis pathway. nih.gov

Table 1: Factors Modulating CYP17A1 17,20-Lyase Activity

ModulatorMechanism of ActionEffect on 17,20-Lyase Activity
Cytochrome b5 Allosteric effector; enhances interaction between CYP17A1 and cytochrome P450 reductase. nih.govresearchgate.netSignificant enhancement. nih.govnih.gov
Phosphorylation Post-translational modification, primarily on serine residues. nih.govnih.govIncreases activity. wikipedia.orgnih.gov

Phosphorylation of CYP17A1 on serine residues is a key post-translational modification that specifically upregulates its 17,20-lyase activity. nih.govnih.gov This phosphorylation is carried out by a cAMP-dependent protein kinase. wikipedia.orgnih.gov The addition of a phosphate (B84403) group to serine residues on the CYP17A1 protein is thought to induce a conformational change that favors the lyase reaction. researchgate.net

This hormonally regulated serine phosphorylation provides a mechanism for the differential control of glucocorticoid and androgen production. nih.gov For example, in situations requiring increased androgen synthesis, such as adrenarche, an increase in the serine phosphorylation of CYP17A1 could selectively channel this compound towards the production of DHEA. nih.gov Conversely, dephosphorylation of the enzyme virtually eliminates its 17,20-lyase activity, thereby favoring the pathway towards cortisol synthesis. nih.gov

Endogenous Modulators and Feedback Mechanisms

The steroidogenic pathway is also regulated by the availability of substrates and by feedback from downstream hormones. The accumulation of steroid intermediates can influence the activity of the enzymes involved, ensuring a coordinated and responsive system.

Adrenocorticotropic hormone (ACTH) is the primary stimulator of steroidogenesis in the adrenal cortex. nih.govbioscientifica.com Upon binding to its receptor, ACTH initiates a signaling cascade that has both acute and chronic effects. frontiersin.orgucla.edu The acute response involves the rapid mobilization of cholesterol to the inner mitochondrial membrane, the first step in steroid synthesis. frontiersin.orgucla.edu The chronic response includes the increased transcription of genes encoding steroidogenic enzymes, including CYP17A1. frontiersin.orgucla.edu

Table 2: Effects of ACTH Stimulation on Steroid Production

SteroidBasal ProductionProduction after ACTH StimulationFold Increase
CortisolHighSignificantly Increased~63-fold nih.govbioscientifica.com
CorticosteroneModerateSignificantly Increased~37-fold nih.govbioscientifica.com
11-deoxycortisolLowSignificantly Increased~23-fold nih.govbioscientifica.com
Androstenedione (B190577)LowIncreased~26-fold nih.govbioscientifica.com
DHEALowIncreased~18-fold nih.govbioscientifica.com
This compoundIntermediateIncreased-

Genetic Factors Influencing this compound Pathways

The CYP17A1 gene encodes the enzyme cytochrome P450c17, which possesses two distinct enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. oup.comoup.com Both activities are crucial for the biosynthesis of glucocorticoids and sex steroids. wikipedia.org The 17α-hydroxylase function is responsible for the conversion of pregnenolone and progesterone (B1679170) into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. medlineplus.gov The subsequent 17,20-lyase activity converts 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA). medlineplus.gov

Mutations in the CYP17A1 gene can lead to 17α-hydroxylase/17,20-lyase deficiency, a rare form of congenital adrenal hyperplasia (CAH). wikipedia.orgoup.com These mutations can result in a partial or complete loss of one or both enzyme functions. medlineplus.gov A deficiency in 17α-hydroxylase activity directly impairs the production of 17α-hydroxypregnenolone from pregnenolone. medlineplus.gov This blockage leads to a decreased synthesis of cortisol and sex hormones. oup.com Consequently, steroid precursors are shunted towards the mineralocorticoid pathway, which can result in hypertension and hypokalemia. medlineplus.gov

The clinical presentation of individuals with CYP17A1 mutations varies depending on the severity of the enzyme deficiency. oup.com Complete loss of both 17α-hydroxylase and 17,20-lyase activities leads to the most severe form of the disorder. medlineplus.gov In some cases, mutations can selectively impair the 17,20-lyase activity while preserving the 17α-hydroxylase function. medlineplus.gov This isolated 17,20-lyase deficiency affects the production of sex steroids but does not typically cause hypertension or hypokalemia. medlineplus.gov Functional studies of specific mutations, such as A174E, V178D, and L465P, have demonstrated a significant reduction in both 17α-hydroxylase and 17,20-lyase activities, retaining only 0–7% of the wild-type enzyme's function. oup.comoup.com

Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency is an autosomal recessive disorder caused by mutations in the HSD3B2 gene. medscape.commedlineplus.gov This gene encodes the type II 3β-HSD enzyme, which is essential for the biosynthesis of all classes of steroid hormones, including mineralocorticoids, glucocorticoids, and sex steroids. medscape.com The enzyme catalyzes the conversion of Δ5-steroids (pregnenolone, 17α-hydroxypregnenolone, and DHEA) to their corresponding Δ4-steroids (progesterone, 17α-hydroxyprogesterone, and androstenedione). wikipedia.org

A deficiency in 3β-HSD activity leads to a blockage in the steroidogenic pathway, resulting in the accumulation of precursor Δ5-steroids. medscape.com Consequently, individuals with this condition exhibit elevated plasma concentrations of pregnenolone, 17α-hydroxypregnenolone, and DHEA. wikipedia.orgmedscape.com The lack of cortisol production leads to increased secretion of adrenocorticotropic hormone (ACTH), which further stimulates the production and accumulation of these precursors. medscape.com

The clinical severity of 3β-HSD deficiency varies and is generally classified into three types: a severe salt-wasting form, a non-salt-wasting form, and a mild non-classic form. medlineplus.gov In the severe salt-wasting form, the profound deficiency of aldosterone (B195564) and cortisol can lead to life-threatening adrenal crises in infancy, characterized by dehydration, vomiting, and electrolyte imbalances. medlineplus.gov In affected 46,XY individuals, the impaired synthesis of testosterone (B1683101) can result in ambiguous genitalia. medscape.commedlineplus.gov In 46,XX individuals, the excess DHEA can be peripherally converted to androgens, potentially leading to virilization. mdpi.com The diagnosis is confirmed by demonstrating elevated ratios of Δ5-steroids to Δ4-steroids, particularly a high 17α-hydroxypregnenolone to 17α-hydroxyprogesterone ratio, especially after an ACTH stimulation test. medscape.comnih.gov

Advanced Analytical Methodologies for 17alpha Hydroxypregnenolone Research

Mass Spectrometry-Based Quantification Techniques (LC-MS/MS, GC-MS/MS)

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for steroid analysis due to its high specificity and sensitivity. nih.govtandfonline.com Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the quantification of 17-OHPreg. LC-MS/MS is often preferred due to its ability to analyze both unconjugated and conjugated steroids with less extensive sample preparation compared to GC-based methods. tandfonline.com

These techniques offer superior accuracy and the capacity to evaluate multiple components in a single run. nih.gov The development of methods using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) allows for the simultaneous measurement of a panel of steroid hormones, including 17-OHPreg, in a short run time. nih.gov

The development of sensitive and reliable MS-based methods is critical for accurately measuring the often low circulating concentrations of 17-OHPreg. For instance, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the simultaneous quantification of 17-OHPreg and 17-hydroxyprogesterone (17-OHP) in dried blood spots. researchgate.net This method demonstrated good specificity and reproducibility, with intra- and inter-assay coefficients of variation below 5.2%. researchgate.net The limits of quantitation for this method were 1.0 ng/mL for 17-OHPreg when using just a few small punches from a dried blood spot. researchgate.net

Another sensitive UPLC-MS/MS method was developed for the simultaneous quantification of dehydroepiandrosterone-sulfate (DHEAS) and 17-OHPreg, achieving a limit of detection of 0.05 nmol/L for 17-OHPreg. researchgate.net Such high-resolution techniques are instrumental in providing reliable quantification, which is essential for detailed endocrinological research. researchgate.net

ParameterLC-MS/MS Method for 17-OHPreg in Dried Blood SpotsUPLC-MS/MS Method for DHEAS and 17-OHPreg
Analyte(s) 17-OHPreg, 17-OHPDHEAS, 17-OHPreg
Matrix Dried Blood SpotsNot specified
Limit of Quantitation (17-OHPreg) 1.0 ng/mLNot specified
Limit of Detection (17-OHPreg) Not specified0.05 nmol/L
Intra-assay CV < 5.2%Not specified
Inter-assay CV < 5.2%Not specified

Chemical derivatization is a key strategy to improve the detection characteristics of steroids like 17-OHPreg in mass spectrometry. researchgate.net Derivatization can enhance ionization efficiency and improve the fragmentation behavior of the molecule, leading to increased sensitivity. researchgate.net For example, in an LC-MS/MS method for the simultaneous quantification of 17-OHPreg and 17-OHP, derivatization with 2-hydrazinopyridine (B147025) was employed because 17-OHPreg showed a low response in electrospray ionization-tandem mass spectrometry (ESI-MS/MS) without it. researchgate.net Another approach involves derivatizing 3-keto steroids with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide (BODIPY FL hydrazide) for fluorescence detection in high-performance liquid chromatography (HPLC). nih.gov In a GC-MS method, heptafluorobutyrates were prepared as derivatives for the quantification of 17-OHPreg. documentsdelivered.com

Isotope dilution mass spectrometry (ID-MS) is a definitive method for achieving the highest accuracy and precision in steroid quantification. documentsdelivered.comkarger.com This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, a deuterated form of 17-OHPreg, which serves as an internal standard. documentsdelivered.comnih.govnih.gov The ratio of the native analyte to the labeled internal standard is measured by the mass spectrometer, allowing for very accurate quantification that corrects for sample losses during preparation and instrumental variability.

A first assay based on stable isotope dilution/gas chromatography-mass spectrometry was developed for plasma 17-OHPreg. documentsdelivered.com This method demonstrated good accuracy with relative errors of less than 3.7% and good precision with intra- and inter-assay coefficients of variation of 8.3% and 5.6%, respectively. documentsdelivered.com Isotope dilution coupled with LC-MS/MS is also a powerful approach for the accurate measurement of steroids. nih.govnih.gov

Immunoassay Techniques and Their Limitations in Research Applications

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been widely used for the quantification of steroid hormones due to their convenience and high throughput. mjpath.org.myfrontiersin.orgeaglebio.com These methods rely on the specific binding of an antibody to the target steroid. However, a significant drawback of immunoassays in steroid research is their susceptibility to a lack of specificity, primarily due to cross-reactivity with other structurally similar steroids. researchgate.netfrontiersin.orgnih.gov This can lead to an overestimation of the true concentration of the target analyte. tandfonline.com

Cross-reactivity is a major limitation of immunoassays for 17-OHPreg and other steroids. researchgate.netnih.gov Antibodies developed for one steroid may also bind to other steroids that have a similar chemical structure. For example, immunoassays for 17-OHP are known to have cross-reactivity with 17-OHPreg. researchgate.net In fact, 17-OHPreg has been considered a major cause of falsely elevated 17-OHP values in immunoassay-based newborn screening for congenital adrenal hyperplasia. researchgate.net

Studies have shown that 17-alpha-hydroxypregnenolone sulfate (B86663) is a significant interferent in 17-OHP radioimmunoassays, particularly in neonatal plasma. researchgate.netsemanticscholar.org The cross-reactivity of 17-OHPreg in a dehydroepiandrosterone (B1670201) sulfate (DHEA-S) immunoassay was found to be very weak, between 0.05% and 0.5%. springermedizin.denih.gov To mitigate the issue of cross-reactivity, strategies such as sample extraction and chromatographic separation prior to immunoassay can be employed, though this adds complexity and time to the analysis. nih.gov

ImmunoassayCross-ReactantSignificance
17-hydroxyprogesterone (17-OHP) RIA17alpha-Hydroxypregnenolone (B45230)Considered a major cause of falsely elevated 17-OHP results. researchgate.net
17-hydroxyprogesterone (17-OHP) RIAThis compound sulfateThe most significant interferent in neonatal plasma. researchgate.netsemanticscholar.org
Dehydroepiandrosterone sulfate (DHEA-S) ImmunoassayThis compoundVery weak cross-reactivity (0.05-0.5%). springermedizin.denih.gov

Chromatographic Separations for Isomer and Metabolite Profiling

Chromatographic techniques are indispensable for the separation of closely related steroid isomers and for comprehensive metabolite profiling. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the foundational separation techniques in steroid analysis. nih.govnih.gov The choice of the chromatographic column and mobile phase is critical for achieving the desired separation.

For instance, a carbazole-based polymeric organic phase immobilized onto silica (B1680970) has been shown to provide complete separation of various steroids, including the difficult-to-separate isomers 17alpha- and 17beta-estradiol. nih.govresearchgate.net This type of stationary phase exhibits multiple interaction mechanisms, including dipole-dipole, carbonyl-pi, and hydrogen bonding interactions, which contribute to its excellent separation capabilities. nih.gov The optimization of chromatographic conditions is crucial, as isomers or structural analogues can interfere with mass spectrometry-based measurements if not adequately separated. nih.gov By employing advanced chromatographic methods, researchers can effectively separate 17-OHPreg from its isomers and quantify a wide range of its metabolites, providing valuable insights into the complexities of steroid metabolism.

Application in Comprehensive Steroid Metabolomics Research

Comprehensive steroid metabolomics, the large-scale analysis of steroids in biological systems, has been revolutionized by the advent of advanced analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These techniques allow for the simultaneous measurement of a broad panel of steroid hormones and their metabolites, providing a detailed snapshot of the steroidogenic pathways. This compound is a critical node in these pathways, and its accurate measurement is essential for the comprehensive assessment of steroid metabolism.

The application of these methodologies in steroid metabolomics research has profound implications for the diagnosis and understanding of disorders of steroidogenesis, most notably Congenital Adrenal Hyperplasia (CAH). CAH is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, leading to impaired cortisol production. The specific enzyme defect determines the unique steroid profile, and the measurement of this compound is a key diagnostic marker for certain forms of CAH.

Detailed Research Findings:

LC-MS/MS has emerged as the gold standard for steroid analysis, overcoming the limitations of traditional immunoassays, which are often plagued by cross-reactivity with structurally similar steroids. researchgate.netfrontiersin.org For instance, immunoassays for 17α-hydroxyprogesterone (17-OHP) can show false elevations due to cross-reactivity with this compound, particularly in newborns where levels of Δ5-steroids are high. researchgate.net The high specificity of LC-MS/MS allows for the unambiguous differentiation and quantification of these and other steroid intermediates. synnovis.co.uknih.govnih.gov

Multiplexed steroid profiling using LC-MS/MS enables the simultaneous quantification of a panel of steroids from a single sample, offering a comprehensive view of the steroidogenic pathway. synnovis.co.uknih.gov This is particularly valuable in the differential diagnosis of CAH.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency: In this rare form of CAH, the conversion of Δ5-steroids to Δ4-steroids is impaired. medscape.commdpi.com This leads to a characteristic accumulation of pregnenolone (B344588), this compound, and dehydroepiandrosterone (DHEA), with a significantly elevated ratio of this compound to its Δ4-counterpart, 17α-hydroxyprogesterone. mdpi.commedscape.com

17α-Hydroxylase/17,20-Lyase Deficiency: This disorder results in impaired production of cortisol and sex steroids. nih.gov Consequently, levels of this compound, which requires the 17α-hydroxylase enzyme for its synthesis from pregnenolone, are low to absent. nih.gov Instead, there is a shunting of precursors towards mineralocorticoid synthesis.

21-Hydroxylase Deficiency: The most common form of CAH, is characterized by a buildup of steroids proximal to the enzymatic block, primarily 17α-hydroxyprogesterone. While this compound is not the primary marker, its measurement as part of a comprehensive steroid panel helps in the differential diagnosis and in ruling out other enzyme deficiencies. nih.gov

Recent research has focused on establishing age- and sex-specific reference intervals for a wide range of steroids, including this compound, using LC-MS/MS. nih.gov This is crucial for the accurate interpretation of steroid profiles, especially in the pediatric population where steroid hormone levels undergo dynamic changes.

The following interactive data tables, compiled from various research findings, illustrate the typical steroid profiles observed in healthy individuals and in patients with different forms of CAH, highlighting the central role of this compound in differential diagnosis.

Table 1: Serum Steroid Concentrations (ng/mL) in Healthy Controls vs. CAH Patients (Illustrative Data)

SteroidHealthy Controls21-Hydroxylase Deficiency3β-HSD Deficiency17α-Hydroxylase Deficiency
This compound 0.5 - 2.0Normal to slightly elevatedMarkedly Elevated (>15) Low to Undetectable (<0.1)
17α-Hydroxyprogesterone0.2 - 1.0Markedly Elevated (>10) Normal to slightly elevatedLow to Undetectable (<0.1)
Pregnenolone0.3 - 2.0NormalElevated (>5) Elevated (>5)
Dehydroepiandrosterone (DHEA)1.0 - 10.0ElevatedElevated (>15) Low to Undetectable (<0.1)
Androstenedione (B190577)0.5 - 2.5ElevatedNormal to slightly elevatedLow to Undetectable (<0.1)
Cortisol50 - 250LowLowLow
11-Deoxycortisol< 1.0ElevatedNormalLow to Undetectable (<0.1)
Progesterone (B1679170)0.1 - 1.0ElevatedLowLow to Undetectable (<0.1)

Table 2: Key Diagnostic Steroid Ratios in CAH (Illustrative Data)

Steroid RatioHealthy Controls21-Hydroxylase Deficiency3β-HSD Deficiency17α-Hydroxylase Deficiency
17-OHPregnenolone / 17-OHProgesterone < 10< 10> 50 Not Applicable
17-OHPregnenolone / Cortisol < 0.1> 1.0> 10 Not Applicable
17-OHProgesterone / Cortisol< 0.05> 1.0 < 0.1Not Applicable
(17-OHP + Androstenedione) / Cortisol< 0.1> 2.0 < 0.2Not Applicable

These tables demonstrate how the integration of this compound measurement into a comprehensive steroid panel by advanced analytical methods provides a powerful diagnostic tool, allowing for the precise identification of specific enzyme defects in steroidogenesis. Beyond CAH, steroid metabolomics studies involving this compound are contributing to a deeper understanding of various physiological and pathological states, including normal pubertal development, adrenal tumors, and disorders of sex development.

Mechanistic Insights from in Vitro and Animal Model Studies

Animal Models for Elucidating Steroid Metabolism and Function

Rodent models, particularly rats and mice, are extensively used to understand the physiological roles of steroids like 17alpha-Hydroxypregnenolone (B45230) and their precursors. These models allow for controlled studies into the neurobehavioral and metabolic consequences of altered steroid levels at different life stages.

Neurosteroids play a critical role in brain development. Studies in rats have shown that neonatal administration of pregnenolone (B344588), the direct precursor to this compound, can lead to long-lasting changes in the brain. For instance, neonatal treatment of Sprague-Dawley rats with pregnenolone or DHEA from postnatal day 3 to 7 resulted in significant alterations in the hippocampus at post-puberty. nih.gov

Mechanistically, these changes included altered expression of synapsin I, a marker for presynaptic terminals, in the dentate gyrus and CA3 region of the hippocampus. nih.gov Furthermore, there was a greater expression of glial fibrillary acidic protein (GFAP), a marker for astroglia, indicating changes in astrocyte morphology and number. nih.gov The number of neuropeptide Y-positive cells in the hilus region of the hippocampus was also significantly increased in the steroid-treated groups at post-puberty. nih.gov These findings suggest that early-life exposure to precursors of this compound can permanently influence hippocampal development and synaptic organization. nih.gov

While the adrenal glands and gonads are the primary sites of steroidogenesis, the liver plays a significant role in steroid metabolism. Research in rodent models has revealed that the key enzyme for this compound synthesis, cytochrome P450c17 (CYP17A1), is also expressed and active in the liver, particularly in male rats. researchgate.net

Studies investigating the developmental pattern of CYP17A1 in rats found that the enzyme becomes detectable in the male liver at birth at levels comparable to those in the testis. researchgate.net The enzyme's activity in the liver increases dramatically after birth, reaching a peak at 8 days of age that is more than four times the level found in the testes of rats at the same age. researchgate.net This indicates a developmentally regulated and significant capacity for hepatic 17α-hydroxylation in neonatal male rats. researchgate.net Further research in mice has shown that hepatic Cyp17a1 expression is upregulated during fasting and is suppressed by bile acids via the nuclear receptor FXR during re-feeding. nih.gov Mechanistically, hepatic Cyp17a1 activity leads to the formation of DHEA, which can activate the nutrient-sensor nuclear receptor PPARα, thereby influencing glucose and lipid metabolism in the liver. nih.gov

Hepatic P450c17 (17α-hydroxylase) Activity in Developing Male Rats researchgate.net
AgeTissueEnzyme Activity (pmol/mg protein·min)
BirthLiver135
BirthTestis188
8 DaysLiver691

Avian Models (e.g., Quail, Newts) for Neurosteroidogenesis Studies

Avian species, particularly the Japanese quail, have served as significant models for investigating the biosynthesis and function of neurosteroids. Research has demonstrated that the avian brain is a site of de novo neurosteroidogenesis, possessing the necessary enzymatic machinery to convert cholesterol into a variety of neuroactive steroids. nih.govnih.gov This includes the expression of key enzymes such as cytochrome P450 side-chain cleavage (P450scc), 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-isomerase (3β-HSD), and cytochrome P450 17α-hydroxylase/c17,20-lyase (P45017α,lyase). nih.govnih.gov The presence of P45017α,lyase is critical as it is responsible for the conversion of pregnenolone to 17α-Hydroxypregnenolone, a key intermediate in the pathway leading to the formation of androgens and estrogens. nih.govresearchgate.net

While 17α-Hydroxypregnenolone is a crucial intermediary, much of the research in avian models has focused on its subsequent metabolites. nih.govresearchgate.net Studies in quail have identified 7α-hydroxypregnenolone as a novel and biologically active neurosteroid. nih.govresearchgate.net This compound has been shown to stimulate locomotor activity, and its synthesis in the diencephalon exhibits diurnal changes that correlate with the bird's activity levels. nih.gov The production of 7α-hydroxypregnenolone is influenced by melatonin, which regulates its synthesis and, consequently, the diurnal rhythm of locomotor activity in quail. nih.gov The stimulatory effect of 7α-hydroxypregnenolone on locomotion is thought to be mediated by the dopaminergic system. nih.gov

The identification of these neurosteroids and their functions in the avian brain underscores the importance of the neurosteroidogenic pathways in regulating complex behaviors. Although direct studies on the specific actions of 17α-Hydroxypregnenolone are less common, its role as a precursor to these active metabolites is fundamental to these processes. Similar neurosteroid activity, particularly the role of 7α-hydroxypregnenolone in stimulating locomotor activity, has also been observed in newts, suggesting a conserved function across different vertebrate species. researchgate.net

Crustacean Models for Ovarian Development and Steroid Action

Invertebrate models, especially crustaceans, have provided valuable insights into the role of steroids in reproductive processes, offering a comparative perspective to vertebrate systems. Studies on the orange mud crab, Scylla olivacea, have specifically investigated the effects of 17α-Hydroxypregnenolone on ovarian development. scialert.net This research is particularly relevant to aquaculture, where inducing ovarian maturation is crucial for sustainable production. scialert.net

In a study examining the influence of 17α-Hydroxypregnenolone on immature female orange mud crabs, the injection of this steroid was found to promote ovarian maturation. scialert.net The study demonstrated that a specific treatment regimen of 17α-Hydroxypregnenolone resulted in a higher percentage of mature ovaries compared to control groups. scialert.net The findings indicated that while the steroid could induce maturation, the control group showed no ovarian development over the same period. scialert.net

The effectiveness of 17α-Hydroxypregnenolone was assessed by monitoring changes in the Gonad Somatic Index (GSI) and the morphological stages of ovarian development. The results showed that a lower dose of 17α-Hydroxypregnenolone was more effective in achieving mature ovary stages. scialert.net These studies in crustaceans highlight a conserved role for steroid hormones in regulating female reproduction, a function that is well-documented in vertebrates. The research in Scylla olivacea provides direct evidence of 17α-Hydroxypregnenolone's capacity to influence ovarian development in invertebrates. scialert.net

Effect of 17α-Hydroxypregnenolone on Ovarian Maturation in Scylla olivacea
Treatment GroupDosage (μg/g body weight)Percentage of Mature Ovary Stages (%)Mean Gonad Somatic Index (GSI)
Control00N/A
17α-Hydroxypregnenolone (T2D1)0.0127.782.51 ± 0.72
17α-Hydroxypregnenolone (T2D2)0.1Data not specified as highestData not specified as highest

Comparative Adrenal Steroidogenesis in Different Species

The synthesis of steroid hormones, or steroidogenesis, is a fundamental biological process in vertebrates, with the adrenal glands and gonads being the primary sites of production. researchgate.net 17α-Hydroxypregnenolone is a pivotal intermediate in the steroidogenic pathway, formed from pregnenolone by the action of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). nih.govtaylorandfrancis.com This enzyme is crucial as it directs precursors towards the synthesis of glucocorticoids and sex steroids. nih.govnih.gov

The expression and activity of CYP17A1, and thus the production of 17α-Hydroxypregnenolone, show interesting variations across different species and even within different zones of the adrenal cortex. In most mammals, the adrenal cortex is differentiated into distinct zones, each with a specific steroidogenic profile. researchgate.net For example, the zona glomerulosa, which produces mineralocorticoids like aldosterone (B195564), typically lacks CYP17A1 expression. nih.govcolostate.edu Consequently, it cannot produce 17α-Hydroxypregnenolone, cortisol, or androgens. colostate.edu In contrast, the inner zones, the zona fasciculata and zona reticularis, express high levels of CYP17A1 and are the primary sites of cortisol and adrenal androgen precursor synthesis, respectively. nih.govnih.gov

Comparative studies reveal differences in the function of CYP17A1. For instance, the efficiency of the 17,20-lyase activity of CYP17A1, which converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), varies between species. nih.gov Furthermore, the regiospecificity of CYP17A1's hydroxylase activity can differ. While human CYP17A1 primarily hydroxylates at the C17 position, it can also hydroxylate progesterone (B1679170) at the C16 position to a lesser extent. nih.gov This C16-hydroxylation activity is also observed in other higher primates and some other mammalian species. nih.gov

Interdependencies and Interactions with Other Biological Systems

Cross-Talk with Glucocorticoid Receptor Signaling (Mechanistic Perspective)

While direct, high-affinity binding of 17alpha-Hydroxypregnenolone (B45230) to the glucocorticoid receptor (GR) has not been extensively characterized, its position as a key intermediate in steroidogenesis implies a significant indirect influence on GR signaling. The conversion of this compound to downstream glucocorticoids, such as cortisol, is a primary mechanism of this cross-talk. Deficiencies in enzymes like 17α-hydroxylase impair the production of glucocorticoids from pregnenolone (B344588) and progesterone (B1679170), leading to a decrease in cortisol levels. This reduction in cortisol triggers a compensatory increase in adrenocorticotropic hormone (ACTH), which in turn stimulates the production of steroid precursors upstream of the enzymatic block. taylorandfrancis.com

Interplay with Other Steroid Hormones and Their Pathways

Relationship with Dehydroepiandrosterone (B1670201) (DHEA) and its Sulfate (B86663) (DHEAS)

This compound is a direct and crucial precursor in the biosynthesis of dehydroepiandrosterone (DHEA). wikipedia.org This conversion is a two-step process catalyzed by the single enzyme cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activity. taylorandfrancis.comnih.gov First, pregnenolone is hydroxylated at the 17-alpha position to form this compound. wikipedia.org Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain of this compound to produce DHEA. nih.govresearchgate.net

Studies using transfected cells have demonstrated that this is a sequential process where this compound accumulates as a released intermediate before its subsequent conversion to DHEA. nih.govresearchgate.net The ratio of DHEA to this compound can change significantly over time, indicating a dynamic enzymatic process. nih.govresearchgate.net The efficiency of the 17,20-lyase activity, and thus the production of DHEA, can be enhanced by the presence of cytochrome b5. nih.govresearchgate.net DHEA can then be further metabolized, notably through sulfation by the enzyme SULT2A1, to form DHEA sulfate (DHEAS), its more abundant and stable circulating form. nih.gov

PrecursorEnzymeProduct
PregnenoloneCYP17A1 (17α-hydroxylase activity)This compound
This compound CYP17A1 (17,20-lyase activity)Dehydroepiandrosterone (DHEA)
Dehydroepiandrosterone (DHEA)SULT2A1Dehydroepiandrosterone sulfate (DHEAS)

Connections with Progesterone and 17alpha-Hydroxyprogesterone Metabolism

This compound serves as a key branch-point in steroidogenic pathways, connecting the Δ⁵ pathway to the Δ⁴ pathway. It can be converted to 17alpha-hydroxyprogesterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org 17alpha-hydroxyprogesterone is a critical intermediate in the synthesis of glucocorticoids, particularly cortisol. taylorandfrancis.commedscape.comrupahealth.com

The conversion of this compound to 17alpha-hydroxyprogesterone is a pivotal step, as it channels steroid precursors towards the production of cortisol and androstenedione (B190577). nih.gov In certain conditions, such as congenital adrenal hyperplasia due to 3β-HSD deficiency, there is an accumulation of Δ⁵ steroids, including this compound, and a corresponding decrease in Δ⁴ steroids like 17alpha-hydroxyprogesterone. wikipedia.org Conversely, in 17α-hydroxylase deficiency, the production of both this compound and 17alpha-hydroxyprogesterone is impaired, leading to reduced synthesis of both glucocorticoids and sex steroids. taylorandfrancis.commedscape.comtestcatalog.org

SubstrateEnzymeProduct
This compound 3β-hydroxysteroid dehydrogenase (3β-HSD)17alpha-Hydroxyprogesterone
ProgesteroneCYP17A1 (17α-hydroxylase activity)17alpha-Hydroxyprogesterone

Involvement in broader Metabolic and Endocrine Networks (Mechanistic Focus)

Research indicates that this compound is involved in broader metabolic and endocrine networks, with its effects potentially varying depending on the physiological context. In studies of women with polycystic ovary syndrome (PCOS), levels of this compound were found to be associated with various anthropometric and biochemical parameters. nih.gov

In normoandrogenemic women with PCOS, this compound levels showed positive correlations with markers of visceral adiposity, cortisol, insulin (B600854), and insulin resistance. nih.gov Conversely, in hyperandrogenemic women with PCOS, this compound was negatively correlated with most anthropometric parameters and markers of insulin resistance, while showing positive correlations with HDL-cholesterol and insulin sensitivity. nih.gov These findings suggest a complex role for this compound in modulating metabolic function, which appears to be dependent on the androgenic state of the individual. The underlying mechanisms for these differential associations are not yet fully elucidated but point towards a nuanced interaction of this compound with metabolic signaling pathways.

Receptor Interactions and Cellular Signaling Pathways (Excluding Therapeutic Targets)

G Protein-Coupled Receptor (GPR56) Modulation by this compound

Recent research has identified this compound as an agonist for the G protein-coupled receptor 56 (GPR56), also known as ADGRG1. nih.govbit.edu.cn This interaction reveals a novel signaling pathway for this steroid hormone. The activation of GPR56 by this compound has been shown to confer cellular resistance to ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govbit.edu.cn

Mechanistically, the binding of this compound to GPR56 leads to a decrease in the abundance of phospholipids (B1166683) containing free polyunsaturated fatty acids. This is achieved by promoting the endocytosis and subsequent lysosomal degradation of CD36, a scavenger receptor involved in the uptake of fatty acids. nih.gov By reducing the cellular pool of susceptible lipids, the this compound-GPR56 axis protects cells from ferroptotic damage. This signaling pathway has been shown to be effective in attenuating ferroptosis-mediated liver injury. nih.govbit.edu.cn Notably, disease-associated mutants of GPR56 were found to be unresponsive to activation by this compound, highlighting the specificity and potential physiological significance of this interaction. nih.govbit.edu.cn

ReceptorLigandCellular EffectMechanism
GPR56 (ADGRG1)This compound Protection from ferroptosisPromotes endocytosis and lysosomal degradation of CD36, reducing phospholipids with free polyunsaturated fatty acids. nih.gov

Future Research Directions and Unresolved Questions

Elucidating the Full Spectrum of 17alpha-Hydroxypregnenolone's Neurosteroid Actions

This compound (B45230) is recognized as a neurosteroid, indicating its presence and activity within the central nervous system. wikipedia.org Its role as a neuromodulator, particularly in the regulation of locomotion, has been identified. wikipedia.org However, the full extent of its neuroactive properties is far from understood. Future investigations are needed to explore its interactions with various neuronal receptors and signaling pathways. While the non-genomic actions of its parent compound, pregnenolone (B344588), and other neurosteroid derivatives have been studied, revealing interactions with neurotransmitter receptors and microtubule-associated proteins, the specific targets and downstream effects of this compound remain a significant area for exploration. nih.gov Research into its potential to modulate mood, cognition, and neuroprotection could unveil novel therapeutic applications for a range of neurological and psychiatric conditions.

Investigating Novel Enzymatic Conversions and Minor Metabolic Pathways

The primary metabolic fates of this compound are its conversion to 17α-hydroxyprogesterone by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of CYP17A1. wikipedia.orgwikipedia.org However, the existence of alternative, minor metabolic pathways is an area ripe for investigation. The human placenta, for instance, expresses a wide array of steroidogenic enzymes, and a comprehensive characterization of all potential enzymatic activities on this compound is still needed. researchgate.netmdpi.com The identification of novel metabolites could reveal previously unknown biological functions and signaling cascades. Advanced analytical techniques, such as mass spectrometry, will be crucial in identifying and quantifying these minor metabolic products in various tissues.

Advanced Structural-Functional Analysis of Enzymes Involved in this compound Metabolism

The enzymes responsible for the synthesis and metabolism of this compound, primarily CYP17A1 and 3β-HSD, are critical regulatory points in steroidogenesis. wikipedia.orgnih.gov While significant progress has been made in understanding their structure and function, many questions remain.

Key Enzymes in this compound Metabolism:

EnzymeGeneFunctionSubcellular Location
17α-hydroxylase/17,20-lyase (CYP17A1)CYP17A1Catalyzes the conversion of pregnenolone to this compound and its subsequent conversion to DHEA. nih.govacs.orgEndoplasmic Reticulum
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD)HSD3B1, HSD3B2Converts this compound to 17α-hydroxyprogesterone. wikipedia.orgoup.comEndoplasmic Reticulum and Mitochondria oup.com

Future research employing advanced techniques like cryo-electron microscopy and computational modeling can provide deeper insights into the dynamic conformational changes these enzymes undergo upon substrate binding and interaction with regulatory proteins. nih.gov For instance, the allosteric regulation of CYP17A1's dual hydroxylase and lyase activities by factors like cytochrome b5 is an area of active investigation. nih.gov A more detailed understanding of the structural basis for these regulatory mechanisms could pave the way for the development of highly specific enzyme modulators for conditions characterized by dysregulated steroid production.

Development of Enhanced In Vitro Models for Studying Steroidogenic Regulation

Traditional two-dimensional (2D) cell cultures have been invaluable in steroidogenesis research. However, three-dimensional (3D) models, such as spheroids and organoids, are emerging as more physiologically relevant systems. plos.orgbiologists.com These models better replicate the complex cell-cell interactions and microenvironment of steroidogenic tissues. oup.comnih.gov The human adrenocortical carcinoma cell line, H295R, which expresses all the key enzymes for steroidogenesis, has been instrumental in creating these advanced models. nih.govoup.com Future efforts should focus on refining these 3D culture systems to more accurately mimic the zonation of the adrenal cortex and the intricate cellular organization of the gonads. nih.gov The development of "organ-on-a-chip" models incorporating microfluidics could provide even more sophisticated platforms for studying the dynamic regulation of this compound production and metabolism in response to various stimuli. oup.com

Deepening Understanding of Inter-Species Variations in this compound Biochemistry

While the fundamental pathways of steroidogenesis are conserved across many species, significant variations exist. mdpi.com For example, the regulation and substrate specificity of steroidogenic enzymes can differ, leading to different steroid profiles. Comparative studies across a broader range of species are needed to understand the evolutionary pressures that have shaped the metabolism of this compound. This research can provide valuable insights into the unique aspects of human steroidogenesis and may reveal novel regulatory mechanisms that are not apparent from studies in common laboratory animals.

Exploring the Role of this compound in Non-Canonical Steroid Signaling Pathways

The classical mechanism of steroid hormone action involves binding to nuclear receptors and modulating gene expression. nih.gov However, there is growing evidence for non-canonical, rapid signaling pathways initiated at the cell membrane. mdpi.com A recent groundbreaking study identified this compound as an agonist for the G protein-coupled receptor GPR56, initiating an anti-ferroptotic pathway that protects against liver injury. nih.gov This discovery opens up an entirely new area of research into the non-canonical signaling roles of this compound. Future studies should aim to identify other potential membrane receptors and downstream signaling cascades activated by this steroid in various tissues. Elucidating these non-genomic actions will provide a more complete picture of the physiological and pathophysiological roles of this compound.

Q & A

Basic Research Questions

Q. What is the biochemical role of 17α-hydroxypregnenolone in steroid hormone biosynthesis?

  • Methodological Answer : 17α-Hydroxypregnenolone is a critical intermediate in the delta-5 pathway, synthesized via hydroxylation of pregnenolone by cytochrome P450 17α-hydroxylase (CYP17A1). Its role as a precursor to glucocorticoids, mineralocorticoids, and androgens can be studied using isotopic tracing (e.g., ¹³C-labeled analogs) in adrenal or gonadal tissue cultures. Enzyme activity assays (e.g., LC-MS/MS) quantify conversion rates to downstream metabolites like dehydroepiandrosterone (DHEA) .
  • Key Pathway :

SubstrateEnzymeProductPathway Relevance
PregnenoloneCYP17A117α-HydroxypregnenoloneDelta-5 pathway initiation
17α-HydroxypregnenoloneCYP17A1DHEAAndrogen synthesis

Q. How is 17α-hydroxypregnenolone measured in biological samples, and what are the limitations of immunoassays?

  • Methodological Answer : Immunoassays are prone to cross-reactivity (e.g., with 17α-hydroxyprogesterone), leading to false positives in congenital adrenal hyperplasia (CAH) screening. To mitigate this, researchers should validate results using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). Solid-phase extraction and isotopic dilution (e.g., ¹³C₂,²H₂-labeled internal standards) improve specificity .

Q. What experimental models are suitable for studying 17α-hydroxypregnenolone metabolism?

  • Methodological Answer : Zebrafish (Danio rerio) and human adrenal cell lines (e.g., H295R) are widely used. Zebrafish models allow in vivo tracking of steroidogenesis via microinjection of labeled precursors, while H295R cells enable enzyme inhibition studies (e.g., ketoconazole for CYP17A1 blockade). Tissue homogenates can be analyzed using HPLC coupled with radiometric detection .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in 17α-hydroxypregnenolone metabolic flux studies?

  • Methodological Answer : Stable isotopes (e.g., 20,21-¹³C₂, 16,16-²H₂-17α-hydroxypregnenolone) enable precise tracking of metabolic pathways. For example, incubating labeled 17α-hydroxypregnenolone with adrenal microsomes and NADPH allows quantification of DHEA and cortisol precursors via high-resolution MS. This approach clarifies discrepancies in pathway dominance (delta-5 vs. delta-4) under varying physiological conditions .

Q. What experimental designs are optimal for studying HSD3B2 enzyme kinetics with 17α-hydroxypregnenolone?

  • Methodological Answer : Recombinant HSD3B2 enzyme assays should include:

  • Substrate concentration gradients (0.1–100 µM 17α-hydroxypregnenolone).
  • Co-factor supplementation (NAD⁺ for oxidative 3β-hydroxysteroid dehydrogenase activity).
  • Inhibition controls (e.g., epostane for competitive inhibition).
    Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots, validated via LC-MS quantification of 17α-hydroxyprogesterone .

Q. How do researchers address cross-reactivity in 17α-hydroxypregnenolone immunoassays?

  • Methodological Answer : Cross-reactivity is mitigated by:

  • Pre-extraction with organic solvents (e.g., ethyl acetate) to remove interfering steroids.
  • Using monoclonal antibodies with high specificity (validated via cross-reactivity panels).
  • Confirmatory testing with LC-MS/MS, which distinguishes 17α-hydroxypregnenolone from structurally similar steroids (e.g., 17α-hydroxyprogesterone) via exact mass and fragmentation patterns .

Q. What are the challenges in correlating 17α-hydroxypregnenolone levels with clinical phenotypes in endocrine disorders?

  • Methodological Answer : Challenges include:

  • Dynamic circadian secretion (requires timed sample collection).
  • Tissue-specific metabolism (adrenal vs. gonadal contributions).
  • Genetic heterogeneity (e.g., CYP17A1 polymorphisms).
    Solutions involve longitudinal sampling, adrenal vein catheterization studies, and genotyping paired with steroid profiling via multiplexed MS panels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.